molecular formula C26H23Cl2N7O4 B11525537 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}acetohydrazide

Cat. No.: B11525537
M. Wt: 568.4 g/mol
InChI Key: OZNRXDZLQLGGLN-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzodiazole, and acetohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the oxadiazole and benzodiazole rings through cyclization reactions. These rings are then functionalized with amino and methoxy groups. The final step involves the coupling of these intermediates with acetohydrazide under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Similar in structure but with different functional groups.

    3,3′-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Contains oxadiazole rings but differs in the overall structure.

    3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with oxadiazole rings but with different substituents

Uniqueness

The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C26H23Cl2N7O4

Molecular Weight

568.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N'-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]acetohydrazide

InChI

InChI=1S/C26H23Cl2N7O4/c1-37-21-8-4-5-15(24(21)38-14-16-9-10-17(27)11-18(16)28)12-30-32-22(36)13-35-20-7-3-2-6-19(20)31-26(35)23-25(29)34-39-33-23/h2-11,30H,12-14H2,1H3,(H2,29,34)(H,32,36)

InChI Key

OZNRXDZLQLGGLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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